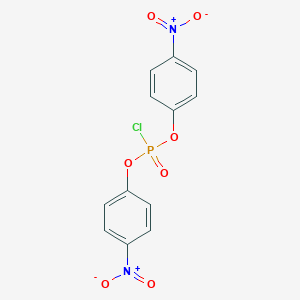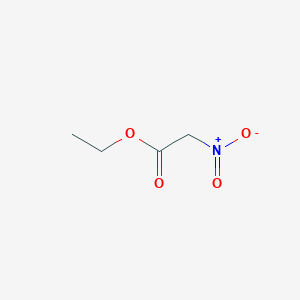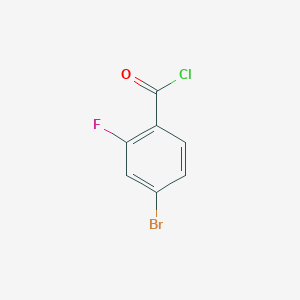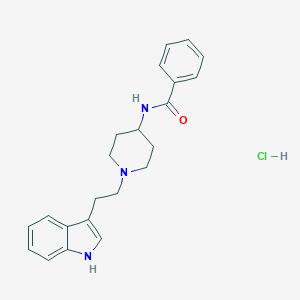
Indoramin hydrochloride
概要
説明
Indoramin hydrochloride is a medication primarily used in the treatment of hypertension. It functions as a selective alpha-1 adrenoceptor antagonist, which means it blocks the alpha-1 adrenergic receptors, leading to the relaxation of peripheral arterioles and a subsequent reduction in blood pressure. Unlike some other alpha-blockers, indoramin does not commonly cause reflex tachycardia or postural hypotension, which are often associated with this class of drugs. It has been found effective in lowering blood pressure in various grades of hypertension and is sometimes used in combination with other antihypertensive agents like thiazide diuretics or beta-blockers .
Synthesis Analysis
The medicinal chemistry involved in the discovery and synthesis of indoramin is a significant aspect of its development. The process of creating indoramin involved overcoming the major drawbacks of earlier alpha-blocking agents. The synthesis of indoramin is designed to ensure competitive post-synaptic alpha-adrenoceptor antagonism combined with myocardial membrane stabilization, which contributes to its effectiveness as an antihypertensive agent without the common side effects such as tachycardia, postural hypotension, tolerance, and gastrointestinal disturbances .
Molecular Structure Analysis
While the specific molecular structure analysis of indoramin is not detailed in the provided papers, its pharmacological profile suggests that the structure is optimized to selectively block post-synaptic alpha-1 adrenoceptors. This selective antagonism is crucial for its therapeutic utility in lowering blood pressure without causing unwanted cardiac side effects .
Chemical Reactions Analysis
This compound's chemical reactions within the body include its competitive antagonism at alpha-adrenoceptors. It has been shown to lower blood pressure significantly and more prolonged than propranolol, a beta-blocker, due to its alpha-adrenoceptor blocking property. Indoramin does not exhibit beta-adrenoceptor blocking activity, adrenergic neuron blocking action, or anticholinergic activity, but it does have potent antihistamine action and antagonizes 5-hydroxytryptamine, which may contribute to its side effect of sedation at high doses .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound contribute to its pharmacokinetic profile, which includes oral administration and absorption. Indoramin's effects on blood pressure have been observed to be significant during exercise and over a 6-hour period post-administration. It has been noted that indoramin does not accumulate in the body over time, indicating favorable pharmacokinetic properties for long-term use. The drug's ability to reduce histamine skin wheals suggests that it has antihistamine properties, which is consistent with its chemical nature as an alpha-adrenoceptor antagonist .
科学的研究の応用
Cardiovascular Actions
Indoramin hydrochloride has been shown to significantly lower blood pressure more effectively and for a longer duration than propranolol, primarily due to its α-adrenoceptor blocking property in the periphery. This property results in decreased peripheral resistance and induces bradycardia (Alps et al., 1972). Additionally, indoramin differs from lignocaine and quinidine in its cardiovascular actions.
Renal Function and Body Fluid Composition
Indoramin has shown promising results in improving renal function and body fluid composition in hypertensive patients. Short-term therapy with indoramin resulted in significant increases in glomerular filtration rate and effective renal plasma flow, along with a decrease in renal vascular resistance (Bauer et al., 1984).
Autonomic Blocking Properties
Studies on isolated organs indicate that indoramin is a competitive α‐adrenoceptor blocking agent with significant anti-histamine action. It does not exhibit β‐adrenoceptor blocking activity or anticholinergic activity, making it unique among hypotensive drugs (Alps et al., 1972).
Blood Pressure Monitoring
In a study evaluating the 24-hour profile of intra-arterial ambulatory blood pressure, indoramin significantly reduced ambulatory blood pressure for 16 hours a day for systolic pressures and 12 hours for diastolic pressures, without causing postural hypotension or sustained reflex tachycardia (Gould et al., 1981).
Pharmacodynamic and Pharmacokinetic Properties
Indoramin is effective in lowering blood pressure in various grades of hypertension and is rarely associated with reflex tachycardia or postural hypotension. This makes it distinct from other alpha-blockers, and it is generally well-tolerated with mild to moderate side effects (Holmes & Sorkin, 1986).
Treatment of Chronic Anal Fissure
Indoramin has potential therapeutic application in treating chronic anal fissure, as demonstrated in a double‐blind randomized placebo‐controlled trial. This application leverages its property as an α1‐adrenoceptor antagonist (Pitt et al., 2001).
Effect on Human Isolated Smooth Muscle
Indoramin exhibits potent α‐adrenoceptor blocking activity on specimens of human isolated smooth muscle, such as colon, ileum, and vein. This suggests its utility in conditions involving smooth muscle contraction (Variava & Turner, 1973).
Central and Peripheral Antihypertensive Action
Indoramin reduces blood pressure in both animals and humans, with studies indicating that its antihypertensive action involves reduced sympathetic outflow at higher doses. This positions it uniquely among antihypertensive agents (Baum & Shropshire, 1975).
Alpha-Adrenoreceptor Blockade in Hypertension
Indoramin's effects as an alpha-adrenoreceptor blocking drug have been investigated in patients with essential hypertension. It demonstrated significant reduction in blood pressure, especially during night time, without causing postural hypotension (Gould et al., 1983).
Neurotransmitter Uptake
Indoramin's role in inhibiting the uptake of neurotransmitters like noradrenaline and 5‐hydroxytryptamine into rat brain cortical slices has been studied. This could explain some of the drug's side effects, such as sedation at high doses (Sugden, 1974).
作用機序
Target of Action
Indoramin hydrochloride primarily targets the Alpha-1A adrenergic receptor . This receptor plays a crucial role in the regulation of blood pressure and is found in various tissues throughout the body, including the heart and vascular smooth muscle .
Mode of Action
This compound acts as an antagonist at the Alpha-1A adrenergic receptor . By blocking these receptors, it inhibits the action of catecholamines, such as adrenaline and noradrenaline, which are responsible for vasoconstriction . This results in vasodilation , leading to a decrease in blood pressure . Additionally, Indoramin has a direct myocardial depression action, which means it can reduce the force of heart contractions .
Biochemical Pathways
The biochemical pathways affected by this compound include the Neuroactive ligand-receptor interaction , Adrenergic signaling in cardiomyocytes , and Vascular smooth muscle contraction pathways . By blocking the Alpha-1A adrenergic receptor, Indoramin interferes with these pathways, leading to a decrease in blood pressure and relief from symptoms of benign prostatic hyperplasia .
Pharmacokinetics
Following oral administration, Indoramin is well absorbed and extensively metabolized . Peak plasma levels of the drug and its metabolites occur 1-2 hours after dosing . The clearance of Indoramin, determined after intravenous administration, is of the same order as liver blood flow . In the isolated perfused rat liver, the extraction ratio is 0.98 .
Result of Action
The molecular and cellular effects of Indoramin’s action result in a decrease in blood pressure and relief from symptoms of benign prostatic hyperplasia . By blocking the Alpha-1A adrenergic receptor, Indoramin causes vasodilation, reducing the force of heart contractions, and ultimately lowering blood pressure .
Safety and Hazards
特性
IUPAC Name |
N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O.ClH/c26-22(17-6-2-1-3-7-17)24-19-11-14-25(15-12-19)13-10-18-16-23-21-9-5-4-8-20(18)21;/h1-9,16,19,23H,10-15H2,(H,24,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJSFHAKSSWOKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=CC=CC=C43.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046504 | |
| Record name | Indoramin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38821-52-2 | |
| Record name | Benzamide, N-[1-[2-(1H-indol-3-yl)ethyl]-4-piperidinyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38821-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoramin hydrochloride [USAN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038821522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indoramin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDORAMIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ0Z3K8W92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Indoramin hydrochloride?
A1: this compound functions as a competitive α1-adrenoceptor antagonist. [, , , ] This means it binds to α1-adrenoceptors, primarily those found in vascular smooth muscle, and prevents the binding of endogenous agonists like norepinephrine. This inhibition leads to vasodilation and a reduction in peripheral vascular resistance, ultimately lowering blood pressure. [, , , ]
Q2: How does this compound impact renal function in hypertensive individuals?
A2: Studies show that short-term treatment with this compound can lead to a significant increase in glomerular filtration rate and effective renal plasma flow, accompanied by a decrease in renal vascular resistance. [] This suggests that the drug may improve renal hemodynamics in hypertensive patients.
Q3: Does this compound demonstrate any anti-arrhythmic properties?
A3: Yes, this compound has shown efficacy in reversing severe myocardial conduction disorders and ventricular fibrillation induced by hypothermia in experimental settings. [] It also exhibits protective effects against electrically-induced ventricular fibrillation. [] These anti-arrhythmic properties are thought to stem from its α-adrenoceptor blocking and membrane stabilizing actions. []
Q4: Are there any notable effects of this compound on peripheral blood flow?
A4: this compound has been observed to induce an increase in skin blood flow, particularly to the extremities. [] This effect is likely due to its α-adrenoceptor blocking action on receptors controlling blood flow in these areas. []
Q5: Does this compound interact with other receptor systems besides α-adrenoceptors?
A5: While primarily an α1-adrenoceptor antagonist, this compound exhibits some affinity for other receptors. For instance, it demonstrates potent antihistamine action, satisfying the criteria for competitive antagonism. [] It also antagonizes 5-hydroxytryptamine (serotonin) on the rat isolated fundus and ileum. [] Notably, it lacks significant β-adrenoceptor blocking or anticholinergic activity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



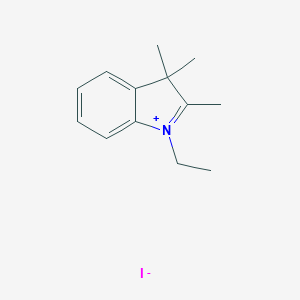

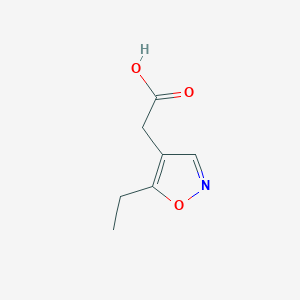
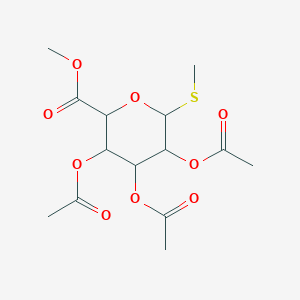
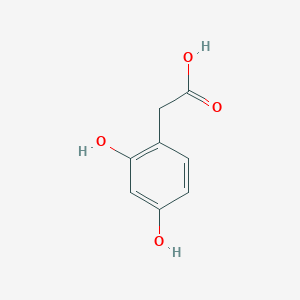
![4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B140587.png)
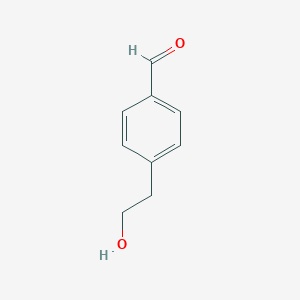
![Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B140595.png)
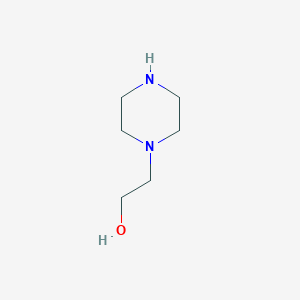
![N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide](/img/structure/B140598.png)

